molecular formula C26H34N2O B14483467 (-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol CAS No. 63732-69-4

(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol

Cat. No.: B14483467
CAS No.: 63732-69-4
M. Wt: 390.6 g/mol
InChI Key: YAIARBNHRVQQRT-SKBVVQJISA-N
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Description

“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:

    Step 1: Formation of the morphinan core through cyclization reactions.

    Step 2: Introduction of the phenethyl group via Friedel-Crafts alkylation.

    Step 3: Dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.

    Step 4: Final purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the morphinan core to simpler amines.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, such as opioid receptors.

    Medicine: Potential use as an analgesic or antitussive agent.

    Industry: May be used in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” likely involves binding to specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known analgesic with a similar morphinan core.

    Codeine: An antitussive agent with structural similarities.

    Naloxone: An opioid antagonist used to reverse opioid overdose.

Uniqueness

“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” may possess unique properties due to the presence of the dimethylamino group and the specific arrangement of its phenethyl substituent. These structural features could influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

CAS No.

63732-69-4

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

(1R,9R,10R)-17-[2-[4-(dimethylamino)phenyl]ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C26H34N2O/c1-27(2)21-9-6-19(7-10-21)12-15-28-16-14-26-13-4-3-5-23(26)25(28)17-20-8-11-22(29)18-24(20)26/h6-11,18,23,25,29H,3-5,12-17H2,1-2H3/t23-,25+,26+/m0/s1

InChI Key

YAIARBNHRVQQRT-SKBVVQJISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O

Origin of Product

United States

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